Cas no 329943-78-4 (2-methyl-4-(piperazin-1-yl)aniline)
2-methyl-4-(piperazin-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2-methyl-4-(1-piperazinyl)-
- 2-METHYL-4-PIPERAZIN-1-YLANILINE
- Benzenamine, 2-methyl-4-(1-piperazinyl)- (9CI)
- 2-methyl-4-(piperazin-1-yl)aniline
- AKOS011418123
- GS1635
- 329943-78-4
- SCHEMBL14419500
- EN300-2765927
- Benzenamine,2-methyl-4-(1-piperazinyl)-(9ci)
- DTXSID90668375
-
- MDL: MFCD16687599
- Inchi: 1S/C11H17N3/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
- InChI Key: VUMHPQIHGCPZBT-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(=C(C)C=2)N)CCNCC1
Computed Properties
- Exact Mass: 191.14241
- Monoisotopic Mass: 191.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.3A^2
- XLogP3: 1.1
Experimental Properties
- PSA: 41.29
2-methyl-4-(piperazin-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2765927-0.05g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 0.05g |
$202.0 | 2025-03-20 | |
| Enamine | EN300-2765927-0.1g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 0.1g |
$301.0 | 2025-03-20 | |
| Enamine | EN300-2765927-0.25g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 0.25g |
$431.0 | 2025-03-20 | |
| Enamine | EN300-2765927-0.5g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 0.5g |
$679.0 | 2025-03-20 | |
| Enamine | EN300-2765927-1.0g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 1.0g |
$871.0 | 2025-03-20 | |
| Enamine | EN300-2765927-2.5g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 2.5g |
$1707.0 | 2025-03-20 | |
| Enamine | EN300-2765927-5.0g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 5.0g |
$2525.0 | 2025-03-20 | |
| Enamine | EN300-2765927-10.0g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 87.0% | 10.0g |
$3746.0 | 2025-03-20 | |
| Enamine | EN300-2765927-1g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 91% | 1g |
$871.0 | 2023-09-10 | |
| Enamine | EN300-2765927-5g |
2-methyl-4-(piperazin-1-yl)aniline |
329943-78-4 | 91% | 5g |
$2525.0 | 2023-09-10 |
2-methyl-4-(piperazin-1-yl)aniline Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-methyl-4-(piperazin-1-yl)aniline
Recent Advances in the Study of 2-methyl-4-(piperazin-1-yl)aniline (CAS: 329943-78-4) in Chemical Biology and Pharmaceutical Research
The compound 2-methyl-4-(piperazin-1-yl)aniline (CAS: 329943-78-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of 2-methyl-4-(piperazin-1-yl)aniline as a key intermediate in the synthesis of novel pharmacologically active molecules. Its structural features, including the piperazine ring and aniline moiety, make it a valuable scaffold for designing compounds with diverse biological activities. For instance, researchers have utilized this compound to develop potent inhibitors targeting G protein-coupled receptors (GPCRs) and kinases, which are implicated in various diseases such as cancer, neurological disorders, and inflammatory conditions.
One of the most notable advancements involves the optimization of synthetic routes for 2-methyl-4-(piperazin-1-yl)aniline to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly reduces the formation of by-products, thereby enhancing the efficiency of large-scale production. This development is particularly relevant for pharmaceutical companies aiming to incorporate this compound into their drug development pipelines.
In terms of biological activity, recent in vitro and in vivo studies have revealed that derivatives of 2-methyl-4-(piperazin-1-yl)aniline exhibit promising anticancer properties. For example, a derivative bearing a sulfonamide group showed potent inhibitory effects against breast cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. These findings were corroborated by molecular docking studies, which provided insights into the binding interactions between the compound and its target proteins.
Furthermore, the compound's potential in central nervous system (CNS) drug development has been explored. A 2024 study in ACS Chemical Neuroscience reported that 2-methyl-4-(piperazin-1-yl)aniline derivatives could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. This opens new avenues for designing therapeutics aimed at neurodegenerative disorders.
Despite these promising results, challenges remain in the clinical translation of 2-methyl-4-(piperazin-1-yl)aniline-based compounds. Issues such as metabolic stability, toxicity profiles, and pharmacokinetic properties need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of viable drug candidates.
In conclusion, 2-methyl-4-(piperazin-1-yl)aniline (CAS: 329943-78-4) continues to be a focal point in chemical biology and pharmaceutical research. Its structural versatility and biological activity make it a valuable tool for drug discovery. Future research should focus on optimizing its derivatives for clinical applications and elucidating their mechanisms of action in greater detail. This briefing underscores the importance of ongoing investigations to unlock the full therapeutic potential of this compound.
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